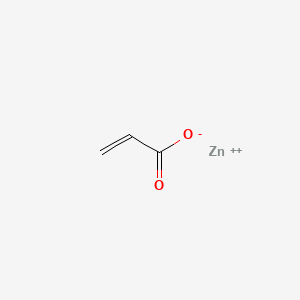

zinc;prop-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

zinc;prop-2-enoate is a polymeric compound formed by the polymerization of 2-propenoic acid (commonly known as acrylic acid) with zinc ions. This compound is known for its unique properties, such as high absorbency and stability, making it useful in various industrial and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-propenoic acid, homopolymer, zinc salt typically involves the polymerization of acrylic acid in the presence of zinc ions. The process begins with the polymerization of acrylic acid to form polyacrylic acid. This polymerization can be initiated using free-radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature and pressure conditions. The resulting polyacrylic acid is then neutralized with zinc oxide or zinc acetate to form the zinc salt of the polymer.

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The polymerization is carried out in large reactors, and the neutralization step is carefully controlled to ensure the desired degree of polymerization and zinc content. The final product is typically dried and ground into a fine powder for various applications.

Análisis De Reacciones Químicas

Neutralization Reactions

Zinc acrylate exhibits amphoteric behavior due to the presence of zinc ions and carboxylate groups. It undergoes neutralization reactions with acids and bases:

-

Acidic Conditions :

Zn C3H3O2 n+2HCl→nC3H4O2+ZnCl2

Reacts with strong acids (e.g., HCl) to regenerate acrylic acid and form zinc salts:The reaction occurs via protonation of carboxylate groups, releasing free acrylic acid .

-

Basic Conditions :

Zn C3H3O2 n+2NaOH→nNaC3H3O2+Zn OH 2

Reacts with bases (e.g., NaOH) to form sodium polyacrylate and zinc hydroxide:

Cross-Linking Reactions

Zinc acrylate forms three-dimensional networks through cross-linking, enhancing mechanical stability:

Cross-linking density directly impacts material properties, with higher densities improving thermal stability .

Hydrolysis Reactions

Under acidic or alkaline conditions, zinc acrylate undergoes hydrolysis, breaking polymer chains:

-

Acidic Hydrolysis :

Zn C3H3O2 n+H2OH+Zn2++nC3H4O2+OH− -

Alkaline Hydrolysis :

Zn C3H3O2 n+2OH−→Zn OH 2+nC3H3O2−

Comparative Analysis of Polyacrylate Salts

Zinc acrylate is distinguished by its biocompatibility and thermal stability, making it suitable for biomedical uses .

Structural and Mechanistic Insights

The zinc ion coordinates with carboxylate groups, forming a stable polymeric lattice. This structure facilitates reversible interactions during neutralization and cross-linking .

Research Case Studies

-

Thermal Degradation :

Thermogravimetric analysis (TGA) shows weight loss at 200–400°C due to decomposition of acetate and acrylate ligands, consistent with zinc’s thermal stability . -

Biomedical Hydrogels :

Zinc acrylate-based hydrogels demonstrated controlled drug release over 72 hours, attributed to pH-responsive cross-linking .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Zinc prop-2-enoate is utilized in various research domains due to its unique properties:

Polymer Chemistry

Zinc prop-2-enoate serves as a monomer in the production of cross-linked polymer networks. Its polymerization leads to materials with enhanced mechanical and thermal properties, making it suitable for applications in coatings and adhesives.

Biomedical Applications

The compound is employed in the development of hydrogels for drug delivery systems and tissue engineering. Its biocompatibility and high absorbency are critical for creating effective wound dressings and scaffolds for cell growth.

Agricultural Science

Zinc prop-2-enoate has been studied for its potential use in agricultural formulations, particularly as a component in controlled-release fertilizers that enhance nutrient availability to plants.

Environmental Applications

The compound is also being researched for its role in water treatment processes, where it can act as a flocculant to remove contaminants from water sources.

Case Study 1: Biomedical Hydrogels

A study investigated the use of zinc prop-2-enoate-based hydrogels for drug delivery. The hydrogels exhibited controlled release properties, allowing for sustained drug delivery over extended periods. The results indicated significant improvements in bioavailability compared to traditional delivery methods .

Case Study 2: Cross-linked Polymer Networks

Research conducted on the polymerization of zinc prop-2-enoate showed that varying the cross-linking density affected the mechanical properties of the resulting materials. The study found that higher cross-linking densities resulted in increased tensile strength and thermal stability, making these materials suitable for high-performance applications .

Mecanismo De Acción

The mechanism of action of 2-propenoic acid, homopolymer, zinc salt involves its ability to absorb and retain large amounts of water. The zinc ions in the polymer structure enhance its stability and mechanical properties. The polymer chains can form a three-dimensional network that traps water molecules, leading to the formation of a gel-like substance. This property is particularly useful in applications requiring high absorbency and retention of fluids.

Comparación Con Compuestos Similares

Similar Compounds

Sodium polyacrylate: Another superabsorbent polymer with similar properties but uses sodium ions instead of zinc.

Potassium polyacrylate: Similar to sodium polyacrylate but uses potassium ions.

Calcium polyacrylate: Uses calcium ions and has different mechanical properties compared to zinc and sodium polyacrylates.

Uniqueness

zinc;prop-2-enoate is unique due to the presence of zinc ions, which provide enhanced stability and mechanical properties compared to other polyacrylates. The zinc ions also contribute to the biocompatibility of the polymer, making it suitable for medical applications.

Propiedades

Número CAS |

25916-47-6 |

|---|---|

Fórmula molecular |

C3H3O2Zn+ |

Peso molecular |

136.4 g/mol |

Nombre IUPAC |

zinc;prop-2-enoate |

InChI |

InChI=1S/C3H4O2.Zn/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+2/p-1 |

Clave InChI |

AZPHAYYLKCNMKT-UHFFFAOYSA-M |

SMILES |

C=CC(=O)[O-].[Zn+2] |

SMILES canónico |

C=CC(=O)[O-].[Zn+2] |

Pictogramas |

Corrosive; Irritant; Environmental Hazard |

Sinónimos |

Durelon Durelon cement poly(zinc acrylate) ziacryl zinc polyacrylate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.